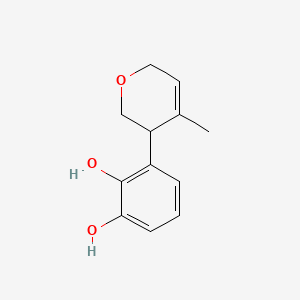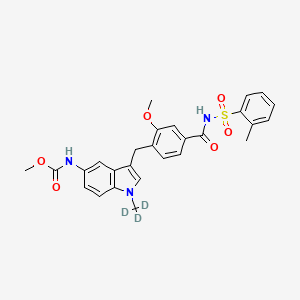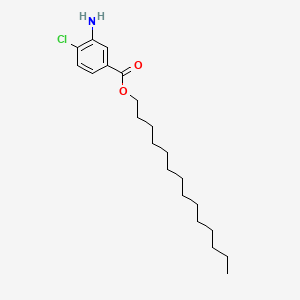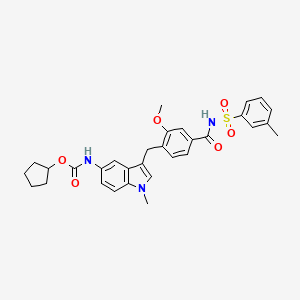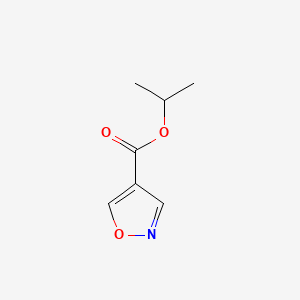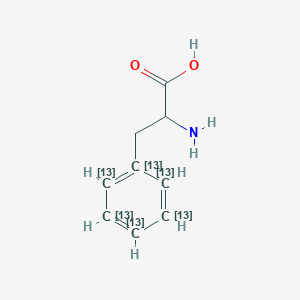
L-苯丙氨酸(环-13C6)
概述
描述
L-苯丙氨酸-13C6,也称为 (S)-2-氨基-3-苯基丙酸-13C6,是 L-苯丙氨酸的稳定同位素标记化合物。该化合物是一种必需的芳香族氨基酸,在蛋白质合成和各种代谢过程中起着至关重要的作用。 “13C6” 标签表示苯环中的六个碳原子被碳-13 同位素取代,使其在科学研究中追踪和研究代谢途径非常有用 .
科学研究应用
L-苯丙氨酸-13C6 在科学研究中具有广泛的应用,包括:
化学: 用作代谢研究中的示踪剂,以了解苯丙氨酸的生物合成和降解途径。
生物学: 用于蛋白质合成和氨基酸代谢研究。
作用机制
L-苯丙氨酸-13C6 通过参与与未标记的 L-苯丙氨酸相同的代谢途径发挥作用。它是合成神经递质(如多巴胺、去甲肾上腺素和肾上腺素)的前体。 标记化合物使研究人员能够追踪这些途径,并研究苯丙氨酸及其代谢物在生物系统中的动力学和分布 . 分子靶标包括苯丙氨酸羟化酶和芳香族氨基酸脱羧酶等酶 .
类似化合物:
L-酪氨酸-13C6: 另一种用于研究代谢途径的标记氨基酸。
L-苯丙氨酸-d5: 苯丙氨酸的氘标记版本,用于类似的研究应用。
L-色氨酸-13C11: 用于研究蛋白质合成和代谢的标记芳香族氨基酸.
独特性: L-苯丙氨酸-13C6 的独特之处在于其使用碳-13 同位素对苯环进行的特定标记,这提供了对苯丙氨酸代谢命运的深入了解。 这种特异性允许在代谢研究中进行精确的追踪和定量,使其成为研究中的宝贵工具 .
生化分析
Biochemical Properties
L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .
Cellular Effects
L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .
Molecular Mechanism
The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.
Metabolic Pathways
L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .
Transport and Distribution
L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .
准备方法
合成路线和反应条件: L-苯丙氨酸-13C6 通过多步化学过程合成,该过程涉及将碳-13 同位素掺入 L-苯丙氨酸的苯环中。 合成通常从市售的碳-13 标记苯开始,经过一系列反应,包括硝化、还原和胺化,形成标记的苯丙氨酸 .
工业生产方法: L-苯丙氨酸-13C6 的工业生产涉及使用基因改造的大肠杆菌菌株进行微生物发酵。这些菌株经过改造,可以将碳-13 标记的葡萄糖掺入苯丙氨酸生物合成途径,从而产生 L-苯丙氨酸-13C6。 然后通过各种色谱技术纯化该化合物以达到高纯度 .
化学反应分析
反应类型: L-苯丙氨酸-13C6 经历了几种类型的化学反应,包括:
氧化: 通过羟基化转化为 L-酪氨酸-13C6。
还原: 羧基被还原形成苯乙胺-13C6。
取代: 苯环的卤化形成卤代衍生物.
常用试剂和条件:
氧化: 在四氢生物蝶呤和氧气存在下,由苯丙氨酸羟化酶等酶催化。
还原: 在无水条件下,使用锂铝氢化物 (LiAlH4) 等还原剂。
主要产品:
L-酪氨酸-13C6: 通过羟基化形成。
苯乙胺-13C6: 通过还原形成。
卤代衍生物: 通过取代反应形成.
相似化合物的比较
L-Tyrosine-13C6: Another labeled amino acid used to study metabolic pathways.
L-Phenylalanine-d5: A deuterium-labeled version of phenylalanine used in similar research applications.
L-Tryptophan-13C11: A labeled aromatic amino acid used to study protein synthesis and metabolism.
Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .
属性
CAS 编号 |
180268-82-0 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
171.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |
InChI 键 |
COLNVLDHVKWLRT-KILZIXFTSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
手性 SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
同义词 |
(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

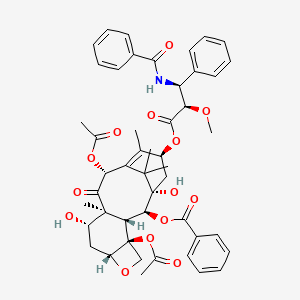
![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)
![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B588697.png)
